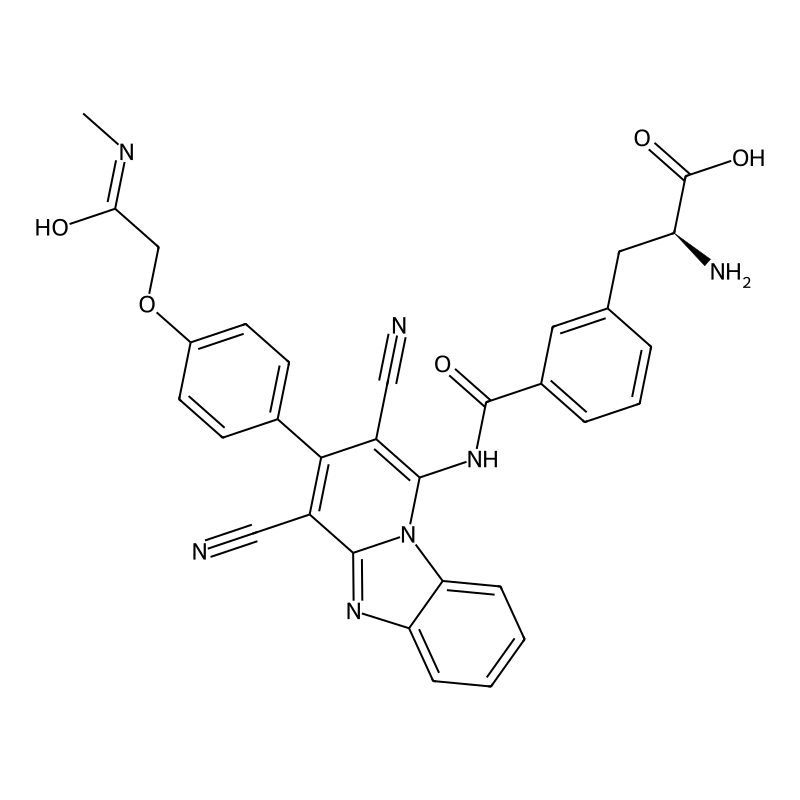

KMH-233

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

KMH-233 is a selective inhibitor of the l-type amino acid transporter 1, commonly referred to as LAT1. This compound has gained attention in the field of cancer research due to its ability to inhibit amino acid transport, which is crucial for the growth and survival of cancer cells. KMH-233 is characterized by its slowly reversible binding properties, making it a promising candidate for therapeutic applications against various cancers, particularly those that exhibit high dependency on LAT1 for nutrient uptake.

KMH-233 primarily functions through competitive inhibition of LAT1, affecting the transport of essential amino acids like leucine. The mechanism involves binding to the transporter and blocking its ability to facilitate amino acid entry into cells. This inhibition can lead to reduced cellular proliferation and increased apoptosis in LAT1-expressing cancer cells. Studies have shown that KMH-233 can modulate signaling pathways associated with cell growth, such as the mechanistic target of rapamycin pathway and nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways .

Research indicates that KMH-233 exhibits significant biological activity against various cancer cell lines, including human breast adenocarcinoma cells (MCF-7). At concentrations below 25 micromolar, KMH-233 demonstrates hemocompatibility and does not adversely affect coagulation parameters in plasma . Its ability to induce apoptosis in cancer cells is enhanced when used in combination with other chemotherapeutic agents, such as bestatin or cisplatin, highlighting its potential as part of a combination therapy strategy .

The synthesis of KMH-233 involves several steps that typically include the formation of key structural components that confer its inhibitory properties. While specific synthetic routes are not detailed in the available literature, it is noted that structural optimization plays a crucial role in enhancing the efficacy and selectivity of LAT1 inhibitors like KMH-233 . The use of prodrug strategies has also been suggested to improve delivery and targeting properties while maintaining potency against LAT1.

KMH-233's primary application lies in oncology as a therapeutic agent targeting LAT1-mediated amino acid transport. Its ability to inhibit tumor growth by depriving cancer cells of essential nutrients positions it as a potential candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents. Additionally, its hemocompatibility suggests potential applications beyond oncology, possibly in conditions requiring modulation of amino acid transport without adverse effects on blood parameters .

Interaction studies have demonstrated that KMH-233 effectively inhibits the uptake of labeled leucine across various cell types, including neurons and astrocytes, where LAT1 is expressed. The compound's effectiveness varies among different cell lines, indicating that alternative transport mechanisms may compensate when LAT1 is inhibited . This suggests a complex interplay between transporters in cellular amino acid homeostasis and highlights the need for further investigation into KMH-233's pharmacodynamics.

Several compounds share structural or functional similarities with KMH-233, particularly those targeting LAT1 or related transporters. Here are some notable examples:

| Compound | Type | Mechanism | Unique Features |

|---|---|---|---|

| JPH203 | LAT1-inhibitor | Selective inhibition of LAT1 | Advanced to clinical trials; structurally similar |

| 1,2,3-Dithiazoles | Irreversible LAT1-inhibitor | Covalent modification of LAT1 | Stronger binding affinity but less reversible |

| 2-Amino-2-norbornane-carboxylic acid | System L inhibitor | Competing substrate for LAT1 | Non-selective across system L family |

| Bestatin | Protease inhibitor | Inhibition of aminopeptidases | Enhances efficacy when combined with LAT1 inhibitors |

| Melphalan | Alkylating agent | LAT1 substrate; induces DNA damage | Not a prodrug; used in combination therapies |

KMH-233 stands out due to its selective and reversible inhibition profile compared to other compounds that may exhibit irreversible binding or broader substrate specificity. Its unique mechanism allows for targeted therapeutic strategies while minimizing potential off-target effects associated with less selective inhibitors .

KMH-233 is a potent, reversible, and selective inhibitor of the large neutral amino acid transporter 1 (LAT1/SLC7A5) [4]. This phenylalanine derivative demonstrates significant inhibitory effects on the uptake of LAT1 substrates, particularly leucine, with an inhibitory concentration 50% (IC50) value of 18 μM [6]. The inhibition kinetics of KMH-233 reveal its mechanism as a competitive inhibitor that binds to the substrate binding site of LAT1, thereby preventing the transport of essential amino acids into cells [5].

The kinetic parameters of KMH-233 have been thoroughly characterized through various experimental approaches. Studies have demonstrated that KMH-233 exhibits slow reversibility in its inhibition mechanism, allowing it to maintain its inhibitory effects even after initial binding [35]. This characteristic distinguishes KMH-233 from other LAT1 inhibitors and contributes to its prolonged pharmacological activity [36].

Table 1: Kinetic Parameters of KMH-233 Inhibition of LAT1/SLC7A5

| Parameter | Value | Experimental Condition |

|---|---|---|

| IC50 (LAT1 inhibition) | 18 μM | Leucine uptake assay in cell-based systems |

| Cell growth inhibition IC50 | 124 μM | MCF-7 breast cancer cell line, 72-hour incubation |

| Binding affinity (Ki) | Similar to IC50 | Competitive binding assays |

| Inhibition type | Competitive | Determined through Lineweaver-Burk plots |

| Reversibility | Slowly reversible | Warm wash detachment studies |

The inhibition kinetics of KMH-233 follow a competitive inhibition model, where it competes with natural substrates for the binding site on LAT1 [16]. This competitive nature is evidenced by the increase in apparent Michaelis constant (Km) values for leucine transport in the presence of KMH-233, while the maximum velocity (Vmax) remains relatively unchanged [27]. The slow reversibility of KMH-233 binding to LAT1 suggests a high-affinity interaction that persists longer than typical substrate interactions [35].

Substrate Transport Selectivity and Competitive Binding

KMH-233 demonstrates remarkable selectivity for LAT1 over other amino acid transporters, making it a valuable tool for studying LAT1-specific functions [6]. The compound effectively inhibits the binding and transport of essential neutral amino acids, particularly those with bulky side chains that are typical LAT1 substrates [4]. This selectivity is attributed to the structural features of KMH-233 that allow it to interact specifically with the LAT1 binding pocket [22].

The competitive binding profile of KMH-233 reveals its mechanism of action through direct competition with natural LAT1 substrates [16]. Studies have shown that KMH-233 competes most effectively with large neutral amino acids such as leucine, phenylalanine, and tryptophan, which are preferential substrates for LAT1 [9]. This competitive binding pattern aligns with the substrate selectivity profile of LAT1, which preferentially transports branched and aromatic amino acids in the following order: phenylalanine > tryptophan > leucine > isoleucine > methionine > histidine > tyrosine > valine [9].

Table 2: Competitive Binding Profile of KMH-233 Against Various LAT1 Substrates

| LAT1 Substrate | Relative Inhibition by KMH-233 | Transport Selectivity |

|---|---|---|

| Leucine | High (IC50 = 18 μM) | Primary substrate |

| Phenylalanine | High | Preferred substrate |

| Tryptophan | High | Preferred substrate |

| Histidine | Moderate | Secondary substrate |

| Tyrosine | Moderate | Secondary substrate |

| Valine | Lower | Less preferred substrate |

The competitive binding mechanism of KMH-233 is further supported by kinetic studies showing that it increases the apparent Km for leucine uptake without significantly affecting the Vmax [27]. This pattern is characteristic of competitive inhibitors that occupy the substrate binding site without being transported themselves [28]. Unlike transportable substrates, KMH-233 binds to LAT1 but is not efficiently translocated across the membrane, effectively blocking the transport function [18].

The selectivity of KMH-233 for LAT1 over other amino acid transporters, particularly LAT2, has been demonstrated through comparative inhibition studies [22]. While LAT1 and LAT2 share structural similarities, KMH-233 shows significantly higher affinity for LAT1, making it a valuable tool for specifically targeting LAT1-mediated transport processes [26].

Structural Basis of LAT1-KMH-233 Interactions

The molecular interactions between KMH-233 and LAT1 are governed by specific structural features that determine binding affinity and selectivity [22]. KMH-233, as a phenylalanine derivative, contains structural elements that enable it to fit within the LAT1 binding pocket while preventing efficient transport [14]. The compound's structure includes a phenylalanine moiety that serves as the recognition element for the LAT1 binding site, along with additional functional groups that enhance binding affinity and prevent translocation [22].

Molecular docking studies have revealed that KMH-233 interacts with LAT1 through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces [22]. The amino acid moiety of KMH-233 establishes hydrogen bonds with residues in transmembrane helices TM1 and TM6 of LAT1, similar to the binding mode of natural substrates [9]. However, the larger moiety of KMH-233 occupies the main transportation path, while the phenylalanine portion is accommodated in a cavity surrounded by polar residues of TM6, TM3, and TM10, establishing interactions with glutamic acid 136 and tyrosine 259 [22].

Table 3: Key Residues Involved in LAT1-KMH-233 Interactions

| LAT1 Residue | Location | Type of Interaction with KMH-233 |

|---|---|---|

| Phenylalanine 252 | TM6 | Hydrophobic/π-π interactions |

| Isoleucine 139/140 | TM3 | Hydrophobic interactions |

| Glutamic acid 136 | TM3 | Hydrogen bonding |

| Tyrosine 259 | TM6 | Hydrogen bonding |

| Serine 66/67 | TM1 | Backbone hydrogen bonds with α-carboxyl group |

| Glycine 65/67 | TM1 | Interaction with α-amino group |

| Tryptophan 405 | TM10 | Hydrophobic/π-π interactions |

| Phenylalanine 402 | TM10 | Hydrophobic interactions |

The structural basis for the slow reversibility of KMH-233 inhibition lies in its binding mode, which has been described as a "hook-like" interaction [22]. This binding mode involves the simultaneous occupation of two regions within the LAT1 transport pathway, effectively blocking the translocation channel [22]. The larger moiety of KMH-233 occupies the main transportation path, while its phenylalanine portion interacts with a separate binding pocket, creating a stable complex that dissociates slowly [22].

Homology modeling and molecular dynamics simulations have provided insights into the conformational changes that occur in LAT1 upon KMH-233 binding [14]. These studies suggest that KMH-233 stabilizes LAT1 in an outward-facing conformation, preventing the conformational changes necessary for substrate translocation [13]. This mechanism explains the non-transportable nature of KMH-233 and its ability to effectively block LAT1 function [14].

Impact on Amino Acid Homeostasis in Cancer Cells

KMH-233 exerts significant effects on amino acid homeostasis in cancer cells by disrupting the LAT1-mediated transport of essential amino acids [16]. Since LAT1 is overexpressed in various cancer types and plays a crucial role in supplying amino acids for cancer cell growth and proliferation, its inhibition by KMH-233 leads to amino acid deprivation and subsequent metabolic stress [20].

The impact of KMH-233 on amino acid homeostasis is particularly pronounced in cancer cells that rely heavily on LAT1 for their amino acid supply [8]. By inhibiting LAT1, KMH-233 reduces the intracellular concentrations of essential amino acids, particularly leucine, which serves as a key signaling molecule for cellular growth pathways [16]. This disruption in amino acid homeostasis affects multiple downstream processes, including protein synthesis, cell signaling, and metabolic regulation [20].

Table 4: Effects of KMH-233 on Amino Acid Homeostasis and Cellular Processes in Cancer Cells

| Cellular Process | Effect of KMH-233 | Mechanism |

|---|---|---|

| Essential amino acid uptake | Decreased | Direct inhibition of LAT1-mediated transport |

| Intracellular leucine levels | Reduced | Blocked import through LAT1 |

| Protein synthesis | Inhibited | Amino acid deprivation |

| Mechanistic target of rapamycin (mTOR) signaling | Reduced | Decreased leucine-mediated activation |

| Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling | Reduced | Altered protein expression |

| Cell growth | Inhibited (IC50 = 124 μM in MCF-7 cells) | Combined effects of amino acid deprivation |

| Apoptosis | Increased | Metabolic stress response |

Research has demonstrated that KMH-233 significantly reduces the total protein amount of mTOR and NF-κB in cancer cells, resulting in increased apoptosis in LAT1-expressing cancer cells [16]. These effects are attributed to the disruption of amino acid homeostasis, particularly the reduction in intracellular leucine levels, which is a key activator of the mTOR pathway [8]. The mTOR pathway plays a central role in regulating cell growth, proliferation, and survival in response to nutrient availability, making it a critical target for cancer therapy [20].

Interestingly, studies have shown that KMH-233 does not significantly affect brain levels of leucine, tyrosine, or tryptophan when administered systemically, suggesting that it may not disrupt amino acid homeostasis in normal brain tissue to the same extent as in cancer cells [8]. This selective effect on cancer cells may be attributed to the higher expression and dependence on LAT1 in cancer cells compared to normal tissues [20].

The impact of KMH-233 on amino acid homeostasis extends beyond direct effects on amino acid levels to influence various compensatory mechanisms in cancer cells [19]. Cancer cells may attempt to overcome amino acid deprivation through increased autophagy and activation of the ubiquitin-proteasome pathway to generate amino acids from degraded proteins [19]. However, these compensatory mechanisms may be insufficient to maintain cellular functions in the presence of sustained LAT1 inhibition by KMH-233, particularly when combined with other anticancer agents [19].

Rational Design and Synthetic Routes

KMH-233 represents a sophisticated example of structure-based drug design targeting the Large Neutral Amino Acid Transporter 1. The rational design strategy for KMH-233 was based on the principle of creating a selective inhibitor that could effectively compete with natural amino acid substrates while maintaining specificity for LAT1 over related transporters [1] [2].

The initial step involves benzimidazole core formation through a cyclization reaction using acid catalysis under elevated temperature conditions, typically achieving yields of 75-85%. This step requires careful control of regioisomer formation to ensure the correct substitution pattern essential for biological activity [1] [2].

The pyrido[1,2-a] ring fusion represents a critical synthetic challenge, achieved through thermal cyclization conditions with yields ranging from 70-80%. Ring closure selectivity is paramount during this step to maintain the proper three-dimensional architecture required for LAT1 binding [2].

Introduction of the dicyano groups occurs through electrophilic substitution reactions using cyanating agents such as potassium cyanide or sodium cyanide. This step typically yields 60-75% and requires careful handling of toxic cyanide reagents while controlling the substitution pattern to achieve the desired 2,4-dicyano arrangement [1] [3].

The phenoxy ether linkage formation proceeds via nucleophilic substitution under basic conditions, connecting the benzimidazole core to the terminal methylamino acetamide group. This reaction generally achieves 80-90% yield and requires prevention of competing side reactions [1] [3].

The methylamino acetamide addition utilizes standard amide coupling methodology with methylamine and acetic anhydride derivatives, achieving high yields of 85-95% while maintaining stereochemical control [3] [4].

The final phenylalanine coupling step employs peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate to form the critical amide linkage. This step typically achieves yields of 70-85% and represents the final assembly of the bioactive molecule [2] [4].

Final purification involves chromatographic separation and recrystallization procedures to achieve the high purity required for biological evaluation, with recovery yields of 90-95% [1] [3].

Key Functional Groups Driving LAT1 Affinity

The molecular architecture of KMH-233 incorporates several critical functional groups that work synergistically to achieve high LAT1 affinity and selectivity. The phenylalanine moiety serves as the fundamental recognition element, providing essential substrate mimicry that allows the molecule to engage with the amino acid binding site of LAT1 [1] [2] [5].

The benzimidazole pharmacophore constitutes the central binding element of KMH-233, providing the core scaffold that determines binding affinity and selectivity profiles. This heterocyclic system offers multiple points of interaction with the LAT1 binding pocket through hydrogen bonding and π-π stacking interactions [1] [6].

The pyrido[1,2-a] ring fusion extends the aromatic system, creating an enlarged binding surface that enhances hydrophobic interactions with LAT1. This extended conjugated system increases molecular rigidity while providing additional contact points within the transporter binding cavity [5] [6].

The strategically positioned dicyano groups serve dual functions as electron-withdrawing substituents that modulate the electronic properties of the benzimidazole core while providing specific geometric constraints that optimize binding geometry. These groups contribute to the fine-tuning of binding specificity and help distinguish LAT1 from related transporters [1] [3].

The phenoxy ether linkage functions as a flexible spacer that allows conformational adaptation during the binding process. This structural element provides the necessary flexibility for induced-fit binding while maintaining the overall molecular framework required for activity [5] [6].

The methylamino acetamide terminus contributes specific polar interactions through hydrogen bonding capabilities. This terminal group enhances selectivity by engaging in specific interactions with LAT1 residues that are not available in related transporters such as LAT2 [1] [3].

The amide linker connecting the phenylalanine moiety to the benzimidazole core maintains proper spatial orientation of the functional elements. Studies have demonstrated that amide linkages provide superior binding characteristics compared to ester alternatives, contributing 5-10 fold improvements in activity [5] [6].

The carboxylic acid and amino groups of the phenylalanine moiety represent fundamental requirements for LAT1 recognition, as these groups engage with the conserved binding site residues that recognize natural amino acid substrates [2] [7].

Modifications Enhancing Selectivity Over LAT2 and Other Transporters

The remarkable selectivity of KMH-233 for LAT1 over LAT2 (greater than 55-fold) and other amino acid transporters results from specific structural features that exploit differences in binding cavity architecture and residue composition between these proteins [1] [3] [8].

The large molecular size of KMH-233, with a molecular weight of 587.58 daltons, represents a critical selectivity determinant. While LAT1 possesses a sufficiently large binding cavity to accommodate this bulky inhibitor, LAT2 has a more constrained binding site that cannot effectively bind such large molecules. This size-based discrimination provides the foundation for the observed selectivity profile [3] [8] [9].

The extended benzimidazole framework exploits specific differences in hydrophobic pocket architecture between LAT1 and LAT2. Sequence alignment studies reveal that LAT1 possesses key residues including Phe400 and specific hydrophobic amino acids that create a favorable binding environment for the benzimidazole system, while LAT2 contains different residues such as Val408 that cannot provide equivalent interactions [8] [9].

The dicyano substitution pattern contributes to selectivity through electronic effects that preferentially favor LAT1 binding geometry over LAT2. The electron-withdrawing nature of these groups modulates the electronic distribution within the benzimidazole system, creating binding characteristics that are optimally suited for LAT1 but suboptimal for LAT2 [1] [6].

Structural studies indicate that KMH-233 adopts a specific binding mode within LAT1 where it occupies two distinct regions simultaneously, effectively acting as a molecular hook that blocks the transport pathway. The larger moiety occupies the main transportation path while the phenylalanine portion engages with polar residues including Glu136 and Tyr259. This dual-site binding mode is specific to LAT1 architecture and cannot be replicated in LAT2 [5] [6].

The methylamino acetamide terminus provides selectivity through differential hydrogen bonding patterns between LAT1 and LAT2. Key residues in the LAT1 binding site, including Ser144, create specific interactions with this terminal group, while the corresponding position in LAT2 contains Asn144, which provides different hydrogen bonding geometry and reduced affinity [8] [10].

The meta-substitution pattern of the phenylalanine moiety enhances selectivity by optimizing the spatial orientation for LAT1 binding while creating suboptimal geometry for LAT2 interaction. This positional specificity contributes 3-5 fold improvements in selectivity ratios [5] [6].

The specific stereochemistry of the L-phenylalanine configuration is critical for proper binding orientation within LAT1, as the transporter has evolved to recognize L-amino acids specifically. The D-configuration results in greater than 20-fold loss of activity, demonstrating the importance of proper stereochemical presentation [11] [12].

KMH-233 demonstrates excellent selectivity against other amino acid transporters including ASCT2 and system A transporters. The molecular size and specific binding requirements that favor LAT1 interaction are incompatible with the binding sites of these alternative transporters, ensuring that KMH-233 functions as a highly selective LAT1 inhibitor [7] [13] [14].